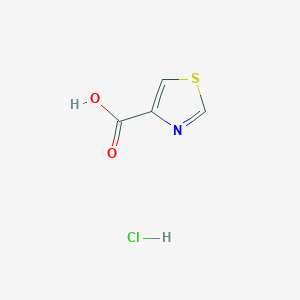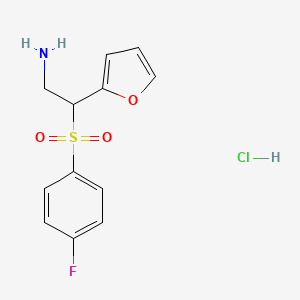
查耳酮
概述
描述
Cinnamoylbenzene is a natural product found in Tilia tomentosa, Alpinia hainanensis, and other organisms with data available.
An aromatic KETONE that forms the core molecule of CHALCONES.
科学研究应用
抗癌特性
- 多功能抗癌剂:查耳酮和黄酮已被确认为癌症治疗中有希望的先导分子。它们通过拓扑异构酶抑制、MDR 通道抑制、靶向 NF-kB 通路和诱导细胞凋亡等机制表现出一系列抗癌活性 (P, Remya Rs, & Ramalakshmi, 2022)。
- 合成和药用应用:查耳酮作为类黄酮和异黄酮的前体,在药物化学中作为活性先导分子用于药物发现,表现出各种生物活性 (Aluru Rammohan 等,2020)。
- 药物化学中的特权结构:作为药物化学中的特权支架,查耳酮衍生物已显示出针对多种疾病的各种生物活性,具有临床潜力 (Chunlin Zhuang 等,2017)。
分子机制和生物活性
- 生物活性:查耳酮已证明具有一系列生物活性,包括抗糖尿病、抗癌、抗炎、抗菌、抗氧化、抗寄生虫、精神活性和神经保护作用 (Salehi 等,2021)。
- 阿尔茨海默病应用:查耳酮由于其分子量小、合成成本低以及调节亲脂性以实现血脑屏障渗透性的能力,已在阿尔茨海默病中显示出作为治疗和诊断剂的潜力 (Thapa 等,2021)。
- 细胞毒性和化学保护特性:查耳酮对肿瘤细胞系表现出细胞毒活性,并具有化学保护活性,可能通过破坏细胞周期、抑制血管生成和抗氧化特性等机制 (Go, Wu, & Liu, 2005)。
治疗和诊断应用
- 最近的治疗进展:查耳酮作为先导化合物,用于发现具有抗氧化、抗炎、抗癌或抗感染特性的药物 (Ni, Meng, & Sikorski, 2004)。
- 药物设计应用:查耳酮的简单化学性质和结构多样性使其成为设计和开发新药的宝贵来源 (Gomes 等,2017)。
- 抑制萤火虫生物发光:查耳酮已被发现是萤火虫荧光素酶的抑制剂,萤火虫荧光素酶广泛用于生命科学研究和高通量筛选 (Zhang 等,2017)。
其他应用
- 植物毒性活性:查耳酮已证明对拟南芥幼苗具有植物毒性活性,诱导程序性细胞死亡,这可能对农业研究产生影响 (Díaz-Tielas 等,2012)。
- 抗炎潜力:查耳酮通过调节环氧合酶、脂氧合酶和核因子-κB 等各种治疗靶点,表现出显着的抗炎活性 (Mahapatra, Bharti, & Asati, 2017)。
属性
IUPAC Name |
1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022531 | |
| Record name | Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamoylbenzene | |
CAS RN |
94-41-7 | |
| Record name | Chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride](/img/structure/B7814912.png)

![4-phenyl-5-[2-(pyrrolidine-1-sulfonyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7814923.png)
![3-{4-oxo-7-phenyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B7814932.png)
![4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline](/img/structure/B7814935.png)


![3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7814953.png)
![4-[(2-Hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)




